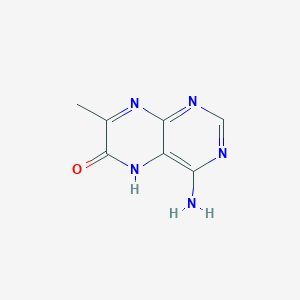

4-Amino-7-methylpteridin-6(5H)-one

Description

Structure

3D Structure

Properties

CAS No. |

89792-53-0 |

|---|---|

Molecular Formula |

C7H7N5O |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

4-amino-7-methyl-5H-pteridin-6-one |

InChI |

InChI=1S/C7H7N5O/c1-3-7(13)12-4-5(8)9-2-10-6(4)11-3/h2H,1H3,(H,12,13)(H2,8,9,10,11) |

InChI Key |

CLIDOXHOMUAWKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=NC=NC(=C2NC1=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 7 Methylpteridin 6 5h One and Its Analogues

De Novo Synthesis Approaches to the Pteridine (B1203161) Ring System

The assembly of the fundamental pteridine ring, a bicyclic heterocycle composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, is the initial challenge in synthesizing 4-Amino-7-methylpteridin-6(5H)-one and its analogues. These de novo strategies build the complex scaffold from simpler, acyclic, or monocyclic precursors.

Cyclization Reactions for Pteridine Nucleus Formation

The final and most crucial step in forming the pteridine core is a cyclization reaction, which creates the pyrazine portion of the molecule onto a pre-existing, appropriately substituted pyrimidine ring. Several classical and effective methods are employed for this purpose.

One of the most prominent methods is the Gabriel-Isay condensation , which involves the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. nih.govresearchgate.netnih.gov For the synthesis of the 7-methyl derivative, an unsymmetrical dicarbonyl compound like methylglyoxal (B44143) is used. The reaction's regioselectivity, which determines whether the 6- or 7-substituted isomer is formed, can be influenced by the reaction conditions. nih.gov Typically, under neutral conditions, the more nucleophilic 5-amino group of the pyrimidine attacks the more electrophilic carbonyl group of the dicarbonyl compound, leading preferentially to the 7-substituted pteridine. nih.govsemanticscholar.org

Another widely used method is the Timmis synthesis . This reaction involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group, such as a ketone, nitrile, or ester. nih.govnih.gov For instance, reacting a suitable 5-nitrosopyrimidine (B66288) with a compound like cyanoacetone or another β-ketonitrile in the presence of a base can lead to the formation of the pteridine ring. The reaction conditions, particularly the choice of base, can influence the product distribution. nih.gov

The Polonovski–Boon cyclization provides an alternative route, particularly for synthesizing dihydropterin derivatives which can then be oxidized to the aromatic pteridine. nih.govnih.gov This reaction typically starts with a 6-chloro-5-nitropyrimidine, which is reacted with an α-amino carbonyl compound. semanticscholar.org The resulting intermediate undergoes reductive cyclization to form a 7,8-dihydropteridin-6(5H)-one. Subsequent oxidation yields the final aromatic product. nih.gov

| Cyclization Reaction | Pyrimidine Precursor | Second Component | Key Feature |

| Gabriel-Isay Condensation | 5,6-Diaminopyrimidine derivative | 1,2-Dicarbonyl compound (e.g., methylglyoxal) | Condensation reaction, regioselectivity depends on conditions. nih.gov |

| Timmis Synthesis | 5-Nitroso-6-aminopyrimidine derivative | Active methylene compound (e.g., β-ketonitrile) | Condensation with a nitroso group, often base-catalyzed. nih.gov |

| Polonovski-Boon Cyclization | 6-Chloro-5-nitropyrimidine derivative | α-Amino carbonyl compound | Forms a dihydropteridinone intermediate that requires oxidation. nih.govsemanticscholar.org |

This table summarizes the primary cyclization reactions for forming the pteridine nucleus.

Precursor Design and Chemical Transformations

The success of any pteridine synthesis hinges on the rational design of its precursors. The strategy almost invariably begins with a functionalized pyrimidine ring, which serves as the foundation upon which the pyrazine ring is constructed. herts.ac.uk

For the synthesis of this compound, the pyrimidine precursor must contain the 4-amino group (or a group that can be converted to it) and two adjacent functional groups at the 5 and 6 positions that can participate in the cyclization. Common starting points include 2,4,5-triamino-6-hydroxypyrimidine or 4-amino-5-nitro-6-chloropyrimidine. semanticscholar.orgsci-hub.se The choice of precursor dictates the subsequent cyclization strategy. For example, a 5,6-diamino functionality is required for the Gabriel-Isay condensation, whereas a 5-nitroso-6-amino arrangement is necessary for the Timmis reaction. nih.gov

The substituent at the 7-position is determined by the choice of the second reactant. To install the 7-methyl group, a reactant such as methylglyoxal (for Gabriel-Isay) or a derivative of acetone (B3395972) or pyruvic acid (for other condensation types) is required. nih.govsemanticscholar.org Chemical transformations are often necessary to prepare these precursors. For example, a nitro group at the 5-position can be reduced to the corresponding 5-amino group immediately before cyclization, or a 5-nitroso group can be generated from a 5-unsubstituted aminopyrimidine. sci-hub.se

Multi-Component Reactions in Pteridine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer an efficient alternative to traditional linear syntheses. While specific MCRs for this compound are not extensively documented, the principles can be applied to streamline pteridine synthesis.

For example, a hypothetical MCR could involve a one-pot reaction between a suitable aminopyrimidine, an aldehyde, and a cyanide source. nih.gov This approach, reminiscent of the Strecker amino acid synthesis, can generate an α-amino nitrile intermediate in situ, which can then cyclize to form the dihydropteridine ring, followed by oxidation. This strategy can rapidly build molecular complexity and provide access to diverse pteridine libraries. The development of novel MCRs remains an active area of research for the efficient synthesis of complex heterocyclic systems like pteridines. nih.gov

Targeted Functionalization and Derivatization Strategies

Once the this compound scaffold is assembled, its chemical properties can be fine-tuned through targeted reactions at its specific functional groups. These modifications are crucial for developing analogues with altered biological or physical properties.

Modifications at the 4-Amino Group

The 4-amino group is a key functional handle for derivatization due to its nucleophilic character. Standard amine chemistry can be applied, although the reactivity can be influenced by the electron-deficient nature of the pteridine ring system.

Acylation: The amino group can be readily acylated to form the corresponding amides. This is typically achieved by reacting the pteridine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. youtube.comyoutube.com For example, treatment with acetic anhydride can yield the 4-acetylamino derivative. semanticscholar.org This modification can alter the molecule's solubility and hydrogen bonding capabilities.

Alkylation: Direct alkylation of the 4-amino group is also possible using alkyl halides. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as potential alkylation at the ring nitrogen atoms. youtube.com The use of protecting groups or specific catalytic systems, such as those used for aminopyridine alkylation, can improve selectivity. google.comchemistryviews.org

N-Oxide Formation: The pteridine ring nitrogens can be oxidized to form N-oxides, which in turn can modify the reactivity of other functional groups. For instance, oxidation of a related 4-aminopyrimidine (B60600) can yield a 4-aminopyrimidine N-oxide. nih.gov These intermediates can sometimes facilitate nucleophilic substitution reactions at other positions on the ring. semanticscholar.orgnih.gov

| Modification Type | Reagents | Product | Purpose |

| Acylation | Acyl chloride, Acid anhydride | 4-Acylamino derivative | Modulate solubility, hydrogen bonding. youtube.com |

| Alkylation | Alkyl halide | 4-Alkylamino derivative | Introduce alkyl chains, potential for over-alkylation. youtube.com |

| N-Oxidation | Oxidizing agent (e.g., m-CPBA) | Pteridine N-oxide | Alter electronic properties, activate ring for substitution. wikipedia.org |

This table outlines common derivatization strategies for the 4-amino group.

Chemical Reactions at the 6-one Position

The 6-oxo group exists in tautomeric equilibrium with its enol form, 6-hydroxypteridine, a phenomenon known as lactam-lactim tautomerism. anu.edu.au This duality allows for a range of chemical modifications at and around this position.

Conversion to 6-Chloropteridine (B3064489): A crucial reaction for further derivatization is the conversion of the 6-oxo group into a 6-chloro substituent. This is typically accomplished by treating the pteridinone with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of acetyl chloride in trifluoroacetic acid. sci-hub.se The resulting 6-chloropteridine is an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of various functionalities such as alkoxy, thio, or amino groups by reacting it with the corresponding nucleophiles. sci-hub.se

Thionation: The carbonyl oxygen can be replaced with sulfur to form the corresponding 6-thione derivative. This transformation is commonly achieved using Lawesson's reagent. researchgate.netnih.gov The resulting thiocarbonyl group can participate in its own unique set of reactions, further expanding the synthetic possibilities.

Reactions on Adjacent Positions: The presence of the 6-one group activates adjacent positions for certain reactions. For example, a side chain attached at the C7 position can be modified. Furthermore, the nitrogen at the N5 position, being part of an amide-like system (lactam), can undergo reactions such as alkylation under appropriate basic conditions, leading to N5-substituted pteridinones. youtube.com Additionally, side chains at the 6-position, such as a 6-hydroxymethyl or 6-acetyl group, can be oxidized, reduced, or used in condensation reactions to build more complex structures. herts.ac.ukresearchgate.net

Reactivity and Transformation of the 7-Methyl Group

The 7-methyl group on the pteridine scaffold is not merely a passive substituent; it is an active site for various chemical transformations, enabling the synthesis of more complex derivatives. The reactivity of this group is influenced by the electron-deficient nature of the pteridine ring system.

Studies have shown that methylpteridines can undergo self-condensation reactions. For instance, treatment of 6,7-dimethylpteridine with aqueous alkali can lead to the formation of products where the methyl group has reacted, such as 7-(3,4-dihydro-6,7-di-methylpteridin-4-ylmethyl)-3,4-dihydro-4-hydroxy-6-methylpteridine. rsc.org Similarly, reacting 7-methylpteridine (B15052687) with an amine can produce 3,7-di-hydro-7-(7-methylpteridin-4-ylmethylene)pteridine, demonstrating the methyl group's ability to participate in condensation reactions. rsc.org

The 7-methyl group is also susceptible to oxidation. In methanogenic bacteria, 7-methyl-substituted pteridines are subject to oxidative degradation. nih.gov When cell extracts are exposed to air, oxidative cleavage can occur, yielding compounds like 6-acetyl-7-methylpterin and 7-methylxanthopterin. nih.gov These transformations highlight a key reactive pathway for the 7-methyl group, converting it into an acetyl or further oxidized functional group. This reactivity is analogous to the known oxidative cleavage of tetrahydrofolic acid. nih.gov

Furthermore, the 7-methyl group can activate the pteridine ring for other reactions. For example, malononitrile (B47326) can react with various methyl-substituted pteridines to form pyridopyrazine derivatives. rsc.org These transformations underscore the synthetic utility of the 7-methyl group as a handle for further functionalization and elaboration of the pteridine core.

Regioselective Synthesis of this compound and Positional Isomers

The regioselective synthesis of pteridines, particularly the specific placement of a methyl group at either the C-6 or C-7 position, is a critical challenge in pteridine chemistry. The choice of synthetic strategy and reaction conditions dictates the isomeric outcome. The Gabriel-Isay condensation and the Timmis synthesis are two of the most prominent methods for achieving regioselectivity.

The Gabriel-Isay condensation, which involves the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, is a cornerstone of pteridine synthesis. nih.govnih.gov When an unsymmetrical dicarbonyl compound like methylglyoxal is used, a mixture of the 6-methyl and 7-methyl isomers can be formed. nih.govresearchgate.net However, the reaction conditions can be tuned to favor one isomer over the other. Traditionally, the Gabriel-Isay condensation favors the formation of the 7-substituted isomer as the major product. nih.gov This is because the more reactive aldehyde group of an α-ketoaldehyde tends to react with the 5-amino group of the pyrimidine precursor. thieme-connect.de

Conversely, specific conditions can be employed to favor the 6-methyl isomer. For example, treating methylglyoxal with sodium bisulfite before condensation can lead to a higher yield of the 6-methylpterin. nih.gov A key factor influencing regioselectivity is pH. In the synthesis of hydroxymethylpteridines, a low pH favors the formation of the 6-isomer, while a high pH favors the 7-isomer. google.com Precise pH control, for instance at 5.5 ± 0.2, is crucial to minimize the formation of the unwanted 7-isomer and other by-products. google.com

Another powerful method for regioselective pteridine synthesis is the Timmis reaction. nih.govorientjchem.org This approach involves the base-catalyzed condensation of a 4-amino-5-nitrosopyrimidine with a compound containing an active methylene group, such as a ketone. orientjchem.org This method offers a high degree of regioselectivity, as the initial condensation typically occurs between the 6-amino group of the pyrimidine and the carbonyl of the active methylene compound, followed by cyclization involving the 5-nitroso group. nih.gov

Below is a table summarizing the influence of the synthetic method on the regiochemical outcome.

| Synthetic Method | Key Reactants | Typical Major Isomer | Conditions/Notes |

| Gabriel-Isay Condensation | 5,6-Diaminopyrimidine + Unsymmetrical 1,2-Dicarbonyl (e.g., Methylglyoxal) | 7-substituted Pteridine | The more electrophilic carbonyl reacts preferentially with the 5-amino group. nih.govthieme-connect.de |

| Modified Gabriel-Isay | 5,6-Diaminopyrimidine + Pre-treated Methylglyoxal (e.g., with NaHSO₃) | 6-substituted Pteridine | Pre-treatment of the dicarbonyl alters reactivity, favoring the 6-isomer. Low temperature (0-5°C) can also improve selectivity. nih.gov |

| pH-Controlled Condensation | 2,4,5,6-Tetraaminopyrimidine + Dihydroxyacetone | 6-substituted Pteridine | Strict pH control at 5.5 ± 0.2 maximizes the yield of the 6-isomer over the 7-isomer. google.com |

| Timmis Synthesis | 4-Amino-5-nitrosopyrimidine + Active Methylene Compound (e.g., Ketone) | Regioselective product | Base-catalyzed condensation provides a specific isomer depending on the starting materials. nih.govorientjchem.org |

Catalytic Methods in the Synthesis of Pteridine Derivatives

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of pteridine derivatives is no exception. Catalytic methods offer advantages in terms of efficiency, selectivity, and the ability to form complex structures under mild conditions. Both metal-based and non-metal catalysts have been employed.

Palladium catalysis is particularly prominent in the functionalization of the pteridine core. orientjchem.org Cross-coupling reactions, such as the Suzuki and Sonogashira reactions, have been successfully applied to pterin (B48896) precursors. mdpi.com For instance, a 6-tosyl pterin derivative can be coupled with various boronic acids (Suzuki) or terminal alkynes (Sonogashira) in the presence of a palladium catalyst like Pd(COD)₂Cl₂ to generate a diverse library of 6-substituted pterins. mdpi.com The Heck reaction, another palladium-catalyzed process, allows for the coupling of 6-chloropteridines with acetylenes to produce alkynyl-substituted pteridines. orientjchem.org

Catalytic hydrogenation is a fundamental method for modifying the oxidation state of the pteridine ring. The pyrazine portion of the pteridine ring can be reduced to its tetrahydro form using catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.govherts.ac.uk This is a crucial step in the synthesis of biologically relevant tetrahydropterins. nih.gov

In addition to metal catalysts, simpler compounds can also serve as catalysts. In the Gabriel-Isay condensation, catalytic amounts of a weak acid, such as acetic acid, can facilitate the reaction. mdpi.com In other cyclization reactions to form the pteridine ring, alkaline condensing agents like potassium acetate (B1210297) or sodium cyanide can act as catalysts to promote the ring-closing step. google.com

The following table provides examples of catalytic methods used in pteridine synthesis.

| Catalytic Method | Catalyst/Reagents | Type of Transformation | Example Application |

| Suzuki Coupling | Pd(COD)₂Cl₂, SPhos, Cs₂CO₃ | C-C bond formation | Coupling of 6-tosylpterin with arylboronic acids. mdpi.com |

| Sonogashira Coupling | Pd catalyst | C-C bond formation | Coupling of 6-tosylpterin with terminal alkynes. mdpi.com |

| Heck Reaction | Pd catalyst | C-C bond formation | Coupling of 6-chloropteridine with acetylenes. orientjchem.org |

| Catalytic Hydrogenation | Pd/C, H₂ | Reduction of pyrazine ring | Synthesis of 5,6,7,8-tetrahydropterins from oxidized pterins. nih.gov |

| Acid Catalysis | Acetic Acid (catalytic) | Condensation/Cyclization | Facilitating the condensation of diaminouracils with dicarbonyl compounds. mdpi.com |

| Base Catalysis | Potassium Acetate or Sodium Cyanide | Cyclization | Promoting the cyclization step in the Timmis synthesis. google.com |

Green Chemistry Principles in Pteridine Synthesis Research

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like pteridines. These principles focus on improving atom economy, reducing waste, lowering energy consumption, and using less hazardous chemicals. ijfmr.com

One significant advancement in the green synthesis of pteridines is the use of microwave irradiation. A microwave-assisted Gabriel–Isay condensation has been reported to regioselectively produce 6-substituted pterins with high yields and significantly reduced reaction times. nih.gov This method not only accelerates the reaction but also often leads to cleaner products, simplifying purification.

Furthermore, the choice of solvents and catalysts is critical. Research efforts are directed towards using less hazardous solvents and developing catalytic systems that are more environmentally benign. The use of a catalyst, even in small amounts, is inherently a green principle as it reduces the energy required for a reaction and can avoid the need for stoichiometric reagents that end up as waste. ijfmr.com The goal is to move away from costly and dangerous chemicals often used in traditional condensation processes. ijfmr.com

Key green chemistry approaches in pteridine synthesis include:

Energy Efficiency: Utilizing microwave-assisted synthesis to drastically reduce reaction times and energy input compared to conventional heating. nih.gov

Waste Prevention: Designing one-pot syntheses to minimize solvent use and waste generated from multiple workup and purification steps.

Safer Solvents and Reagents: Exploring the use of more environmentally friendly solvents and replacing hazardous reagents with safer alternatives.

Catalysis: Employing catalytic methods to improve reaction efficiency and reduce the amount of chemical waste, as catalysts are used in small quantities and can be recycled. ijfmr.com

By integrating these principles, the synthesis of this compound and other pteridine derivatives can become more sustainable and economically viable.

Chemical Reactivity and Mechanistic Investigations of 4 Amino 7 Methylpteridin 6 5h One

Electrophilic and Nucleophilic Substitution Reactions on the Pteridine (B1203161) Ring

The pteridine ring system, being a nitrogen-containing heterocycle, is inherently electron-deficient. This electronic characteristic strongly dictates its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution (EAS): The high density of electronegative nitrogen atoms deactivates the pteridine nucleus towards attack by electrophiles. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, which typically proceed readily with electron-rich aromatic rings like benzene, are generally difficult to achieve on the pteridine core. nih.gov The electron-withdrawing nature of the ring nitrogens and the carbonyl group at C6 significantly reduces the nucleophilicity of the carbon atoms, making electrophilic attack energetically unfavorable without harsh conditions or highly activated substrates. nih.gov

Nucleophilic Aromatic Substitution (SNAr): In stark contrast to its inertness towards electrophiles, the electron-deficient pteridine ring is highly activated for nucleophilic aromatic substitution. researchgate.net This reactivity is analogous to that seen in other electron-poor systems like nitro-substituted benzenes or quinazolines. researchgate.netnih.govrsc.org The presence of good leaving groups, such as halogens or nitro groups, on the ring facilitates attack by a wide range of nucleophiles. While the title compound does not possess a leaving group at positions amenable to classical SNAr, its pyrimidine (B1678525) sub-ring, in particular, is susceptible. Theoretical and experimental studies on related quinazolines show that positions C4 and C2 are the most electrophilic and thus most likely to be attacked by nucleophiles. nih.gov Mechanistically, these reactions typically proceed via a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex, whose formation is the rate-determining step. researchgate.net In some cases, particularly with aniline (B41778) nucleophiles, a single electron transfer (SET) pathway may initiate the substitution process. nih.gov

Oxidation-Reduction Chemistry of the Pteridine Nucleus

The redox chemistry of pteridines is central to their biological roles. The fully oxidized pteridine ring, as in 4-Amino-7-methylpteridin-6(5H)-one, can be reduced to dihydro and tetrahydro forms, although these reduced states are often more relevant for other pteridine derivatives like folic acid.

The oxidative degradation of 7-methyl-substituted pteridines, particularly their reduced forms, has been studied in the context of their biological functions. For instance, the oxidative cleavage of tetrahydromethanopterin, a coenzyme containing a 7-methylpterin (B139059) moiety, yields several degradation products when exposed to air. These products include 7-methylpterin, 7-methylxanthopterin, and 7-methyllumazine. nih.gov This process highlights the susceptibility of the pteridine core and its side chains to oxidation, a key aspect of its chemical reactivity. The formation of these products suggests a series of reactions analogous to the known oxidative cleavage of tetrahydrofolic acid. nih.gov

Photochemical Reactivity and Excited State Properties

The photochemical behavior of pteridines is of significant interest due to their roles as photosensitizers and their potential applications in photodynamic therapy and materials science. The excited state properties of aminopteridines are largely governed by intramolecular charge transfer (ICT) phenomena. rsc.org

Upon absorption of light, molecules like this compound are promoted to an electronically excited state. The properties of these excited states can be investigated using computational methods like Time-Dependent Density Functional Theory (TD-DFT). rsc.org These calculations help predict absorption and emission spectra, transition dipole moments, and the nature of the excited states (e.g., π-π* or n-π* transitions). nih.govresearchgate.net

For related 2-aminopurine (B61359) systems, theoretical studies show that the amino group strongly influences the excited-state potentials. researchgate.net The excited state can undergo structural rearrangements, such as out-of-plane deformations or twisting of functional groups, leading to the formation of twisted-ICT (TICT) states. rsc.org These processes are crucial in defining the pathways for energy dissipation, such as fluorescence or non-radiative decay, and are often influenced by solvent polarity. rsc.org

Reaction Kinetics and Thermodynamic Analysis of Pteridine Transformations

The kinetics and thermodynamics of pteridine transformations provide insight into reaction mechanisms and compound stability. A key equilibrium for this compound is the keto-enol tautomerization, which is common for heterocyclic systems with hydroxyl and carbonyl functionalities. nih.gov

The compound can exist in equilibrium between its lactam (keto) form, this compound, and its lactim (enol) form, 4-Amino-6-hydroxy-7-methylpteridine. The position of this equilibrium is influenced by factors such as solvent, pH, and temperature. researchgate.netenamine.net Studies on analogous 2-hydroxypyridine/2-pyridone systems show that intramolecular proton transfer has a high activation energy barrier, while intermolecular transfer, often involving solvent molecules or dimeric species, is kinetically more favorable. nih.gov

The thermodynamic stability of metal complexes is another critical area of study. The formation of a metal complex is an equilibrium process, and its stability is quantified by the formation constant (Kf). vpscience.orggcnayanangal.com The chelate effect is a major thermodynamic driving force, where multidentate ligands form significantly more stable complexes than chemically similar monodentate ligands. libretexts.org This is primarily an entropy-driven effect, as one multidentate ligand displaces multiple solvent molecules from the metal's coordination sphere. libretexts.org

| Reaction Pathway | Method | Activation Energy (kJ/mol) |

|---|---|---|

| Intramolecular 1,3-Proton Shift | Semi-empirical (CNDO/2) | 296 |

| Intramolecular 1,3-Proton Shift | Hartree-Fock (HF)/3-21G | 206 |

| Intermolecular (Dimer) Transfer | DFT (M062X) | 30.8 |

Metal Complexation and Coordination Chemistry of this compound

The presence of multiple heteroatoms (N, O) makes this compound an excellent ligand for coordinating with metal ions. nih.gov The most probable coordination sites are the amino group at C4 and the exocyclic oxygen at C6 (via its enol form) or the ring nitrogen at N5. This allows the molecule to act as a bidentate chelating agent, forming a stable five- or six-membered ring with a central metal ion. jocpr.com

The formation of such complexes can be confirmed using various spectroscopic techniques. nih.govnih.gov

Infrared (IR) Spectroscopy: Coordination of the amino group to a metal ion typically results in a shift of the N-H stretching and bending vibrations. Similarly, changes in the C=O stretching frequency can indicate coordination through the carbonyl oxygen. jocpr.com

NMR Spectroscopy: The chemical shifts of protons near the coordination sites are affected upon complexation.

UV-Visible Spectroscopy: The formation of metal complexes often leads to shifts in the electronic absorption bands (d-d transitions or charge-transfer bands), resulting in a color change. researchgate.net

Studies on related ligands like 4-aminoantipyrine (B1666024) and amino acids show the formation of stable complexes with a range of transition metals, including Cu(II), Ni(II), Co(II), and Zn(II). jocpr.comresearchgate.net The geometry of the resulting complex (e.g., tetrahedral, square planar, octahedral) depends on the metal ion, its oxidation state, and the stoichiometry of the ligand. nih.gov

| Technique | Observation | Interpretation |

|---|---|---|

| FTIR | Shift in ν(N-H) and ν(C=O) bands | Coordination via amino and carbonyl groups |

| UV-Vis | Appearance of new bands or shift in λmax | Formation of M-L bonds and d-d transitions |

| 1H NMR | Downfield or upfield shift of ligand protons | Change in electronic environment upon coordination |

Functional Group Reactivity Studies (e.g., hydrogen exchange, bromination)

The functional groups of this compound exhibit their own characteristic reactivity.

Hydrogen Exchange: The protons attached to nitrogen atoms (the amino group and the ring N-H) are acidic and can undergo hydrogen-deuterium (H-D) exchange in the presence of a deuterium (B1214612) source like D₂O. libretexts.orgwikipedia.org This exchange can be catalyzed by acid or base. wikipedia.org The rate of exchange can provide information about the solvent accessibility and hydrogen bonding environment of these protons. nih.govnih.gov The protons of the 7-methyl group are generally less acidic, but can exchange under more forcing basic conditions via the formation of a carbanionic intermediate. libretexts.org

Reactivity of the 7-Methyl Group: The methyl group at C7 is activated by the adjacent pyrazine (B50134) ring. While direct bromination with elemental bromine can lead to a mixture of products, including N-bromination, allylic-type brominating agents like N-bromosuccinimide (NBS) could potentially be used for selective bromination of the methyl group under radical conditions. libretexts.org However, studies on related dihydropteridines have shown that such reactions can be complex and may result in the recovery of starting material or a multitude of products. libretexts.org

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Amino 7 Methylpteridin 6 5h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating the molecular structure of 4-Amino-7-methylpteridin-6(5H)-one in solution.

1D and 2D NMR Techniques for Structural Assignment

One-dimensional (1D) and two-dimensional (2D) NMR experiments are instrumental in assigning the proton (¹H) and carbon (¹³C) signals of this compound. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between adjacent protons and to correlate protons with their directly attached and long-range coupled carbon atoms. youtube.comresearchgate.net This comprehensive approach allows for the unambiguous assignment of each atom within the molecule's framework. researchgate.net For larger molecules or complex spectra where peaks overlap, 3D NMR experiments can be utilized to achieve better signal dispersion. youtube.com

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C7-CH₃ | ~2.4 | ~21.0 |

| H6 | ~7.8 | - |

| C4a | - | ~135.0 |

| C8a | - | ~150.0 |

| C6 | - | ~130.0 |

| C2-NH₂ | ~6.5 | - |

| C4 | - | ~160.0 |

| N5-H | ~10.5 | - |

| N8-H | ~11.0 | - |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Conformational Analysis and Tautomerism Studies via NMR

NMR spectroscopy is also pivotal in studying the conformational dynamics and tautomeric equilibria of this compound. The molecule can exist in different tautomeric forms due to proton migration between the nitrogen and oxygen atoms of the pteridinone ring system. The presence of multiple signals for a single nucleus in NMR spectra can indicate the existence of different conformations or tautomers in solution. researchgate.net The relative intensities of these signals provide information about the population of each species. Vicinal ¹H-¹H coupling constants, obtained from high-resolution ¹H NMR spectra, are crucial for determining dihedral angles and thus the preferred conformation of the pyranose ring in related structures. nih.gov For instance, the Karplus equation relates the magnitude of the coupling constant to the torsional angle between adjacent protons, aiding in the differentiation between various conformations like chair and boat forms. nih.govresearchgate.net

Mass Spectrometry (MS) for Fragmentation Pathways and Molecular Weight Determination

Mass spectrometry is an essential tool for determining the molecular weight and probing the fragmentation pathways of this compound. The monoisotopic mass of this compound is 177.06506 g/mol . epa.gov High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) MS, provide highly accurate mass measurements, typically with an error of less than 20 ppm, which is crucial for confirming the elemental composition of the molecule and its fragments. lcms.cz

Electron ionization (EI) and electrospray ionization (ESI) are common methods used to generate ions for MS analysis. Tandem mass spectrometry (MS/MS) experiments, where precursor ions are isolated and fragmented, reveal characteristic fragmentation patterns. wvu.edu For pterin (B48896) derivatives, common fragmentation pathways involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and amines or imines. nih.gov The fragmentation patterns are often rationalized through established mechanisms like charge-remote eliminations. wvu.edu Isotopic labeling studies can further elucidate these fragmentation pathways. wvu.edu

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

| Molecular Formula | C₇H₇N₅O | - |

| Average Mass | 177.167 g/mol | - |

| Monoisotopic Mass | 177.06506 g/mol | HRMS |

| Common Fragments (m/z) | Varies with ionization method | MS/MS |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov The crystal structure of related pteridine (B1203161) compounds reveals that molecules often form dimers or extended networks through hydrogen bonding. nih.govmdpi.com For instance, in the crystal structure of 2,4-diamino-7-(hydroxymethyl)pteridin-1-ium nitrate, cations and anions are linked by N-H···O and O-H···O hydrogen bonds, forming sheets. nih.gov These interactions play a crucial role in stabilizing the crystal lattice. The solid-state structure determined by X-ray crystallography can then be compared with theoretical models and data from other spectroscopic techniques. nih.gov

Table 3: Illustrative Crystallographic Data for a Pteridine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.82810(12) |

| b (Å) | 12.7330(3) |

| c (Å) | 15.9167(5) |

| β (°) | 94.539(3) |

| Z | 4 |

Note: This data is for a related chloro-7-azaindole-3-carbaldehyde and serves as an example of typical crystallographic parameters. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com These spectra provide a "fingerprint" that is unique to the compound and allows for the identification of functional groups and the study of molecular interactions. youtube.comcore.ac.uk For this compound, characteristic vibrational bands would be expected for the amino (-NH₂), methyl (-CH₃), carbonyl (C=O), and various C-N and C-C bonds within the pteridine ring system. core.ac.uk The positions of these bands can be influenced by hydrogen bonding and other intermolecular forces, leading to shifts in frequency and changes in band shape. mdpi.com For example, the stretching vibration of an N-H group involved in a hydrogen bond will appear at a lower frequency (wavenumber) compared to a free N-H group. mdpi.com

Table 4: General Regions for Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (amino) | Stretching | 3500 - 3300 |

| C-H (methyl) | Stretching | 3000 - 2850 |

| C=O (amide) | Stretching | 1700 - 1650 |

| C=N, C=C | Stretching | 1650 - 1550 |

| N-H | Bending | 1650 - 1580 |

| C-N | Stretching | 1350 - 1000 |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and pH-Dependent Behavior

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophoric system. For this compound, the pteridine ring system constitutes the primary chromophore. The position and intensity of the absorption bands can be sensitive to the solvent environment and, notably, to the pH of the solution. researchgate.net Changes in pH can alter the protonation state of the molecule, leading to different tautomeric forms with distinct electronic structures and, consequently, different UV-Vis spectra. This pH-dependent behavior can be used to study the pKa values of the compound. nih.gov

Chiroptical Spectroscopies for Chiral Derivatives

While this compound itself is not chiral, the introduction of chiral substituents to the pteridine core would necessitate the use of chiroptical spectroscopic techniques to define its absolute stereochemistry and study its chiral recognition properties. Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful tools for this purpose.

In the context of related chiral molecules, studies have demonstrated the utility of chiroptical spectroscopy. For instance, the complexation of achiral host molecules with chiral amino acid derivatives can induce a CD response, a phenomenon that is instrumental in supramolecular chirality sensing. nih.gov This principle of induced chirality is highly relevant for potential chiral derivatives of this compound. If a chiral moiety were to be introduced, its interaction with the pteridine chromophore would likely result in a characteristic CD spectrum, providing insights into the conformation and electronic interactions within the molecule.

Furthermore, circularly polarized light (CPL) has been shown to induce and amplify chirality in racemic mixtures of amino acid derivatives, leading to an enantiopure solid phase. nih.gov This highlights the sensitivity of such systems to chiral stimuli and underscores the potential of chiroptical methods to not only characterize but also influence the stereochemistry of pteridine derivatives.

Should a chiral center be incorporated into this compound, for example, by the addition of a chiral sugar moiety or an amino acid side chain, its chiroptical properties would be of significant interest. The resulting CD spectrum would be a unique fingerprint of its three-dimensional structure. The sign and magnitude of the Cotton effects observed in the CD spectrum would provide crucial information about the spatial arrangement of the chromophoric pteridine system relative to the chiral center.

Advanced computational methods, such as time-dependent density functional theory (TD-DFT), would be indispensable in correlating the experimentally observed CD spectra with the absolute configuration of the chiral derivative. By calculating the theoretical CD spectrum for a given enantiomer, a direct comparison with the experimental data can be made, allowing for an unambiguous assignment of the stereochemistry.

Table 1: Spectroscopic Data for Pteridine Derivatives and Related Compounds

| Compound/Technique | Key Observations | Reference |

| This compound (Hypothetical Chiral Derivative) | ||

| Circular Dichroism (CD) | Expected to show Cotton effects corresponding to the electronic transitions of the pteridine chromophore, perturbed by the chiral substituent. | N/A |

| Vibrational Circular Dichroism (VCD) | Would provide information on the stereochemistry based on the differential absorption of left and right circularly polarized infrared light by chiral vibrational modes. | N/A |

| General Chiral Amino Acid Derivatives | ||

| Host-Guest Complexation with Cyclo researchcommons.orgaramide (CD Spectroscopy) | Induction of a CD response in the achiral host upon complexation with a chiral amino acid ester. nih.gov | nih.gov |

| Irradiation with Circularly Polarized Light (CPL) | Amplification of a small initial enantiomeric excess to achieve an enantiopure solid phase. nih.gov | nih.gov |

No Biological and Biochemical Research Data Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific biological or biochemical research applications were found for the chemical compound This compound . Consequently, it is not possible to generate an article based on the provided outline, as there is no available data on its interaction with enzymes or receptors, its role in the metabolism of model organisms, or its effects in cellular and molecular studies.

Searches for this specific compound did not yield any studies detailing its enzyme inhibition or activation, ligand binding affinity, or specificity. There is no information available regarding its metabolic fate or biosynthetic pathways in any model organism. Furthermore, no in vitro research on cell lines could be located that would describe its modulation of biochemical pathways, cellular uptake, or subcellular localization.

While research exists for other pteridine derivatives, the unique substitution pattern of a 4-amino group, a 7-methyl group, and a 6-keto group on the pteridine core of the requested compound does not appear in the currently available scientific literature. For example, studies were found for isomers such as 2-amino-7-methylpteridin-4(1H)-one, but the biological activities of such isomers cannot be extrapolated to the requested compound due to the high degree of structural specificity in molecular interactions.

Similarly, general searches for the biological activities of aminopteridines or methylpteridines did not provide any specific data that could be confidently attributed to this compound. The scientific community has explored various pteridine-based compounds for a range of applications; however, this particular derivative appears to be either novel or has not been the subject of published biological research.

Therefore, the creation of a scientifically accurate and informative article, as per the user's detailed request, cannot be fulfilled at this time due to the absence of foundational research on this compound.

Biological and Biochemical Research Applications of 4 Amino 7 Methylpteridin 6 5h One Excluding Clinical Studies

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Pteridine-based molecules, including 4-amino-7-methylpteridin-6(5H)-one, are recognized as privileged scaffolds in medicinal chemistry. researchgate.net Their structural similarity to endogenous molecules like folate and biopterin (B10759762) makes them ideal starting points for the development of new therapeutic agents. researchgate.net Structure-activity relationship (SAR) studies, which involve systematically modifying a lead compound's structure to observe the effect on its biological activity, are crucial in this process. While specific SAR studies focusing on this compound as the lead compound are not extensively detailed, research on related heterocyclic systems underscores the strategic importance of substitutions at the 7-position for modulating biological activity.

Pterins are often used as key building blocks for generating diverse derivatives for biological screening. researchgate.net For instance, 7-carboxymethyl-pterin serves as a versatile scaffold for producing a wide array of pterin (B48896) amides, facilitating the exploration of new drug candidates. researchgate.net The functionalization of the 7-position is a common strategy for tuning the potency and selectivity of these compounds.

A pertinent example comes from the study of 4-amino-pyrrolo[2,1-f] ontosight.aiontosight.aimdpi.comtriazine C-nucleosides, which are structurally related to pteridines and investigated for their antitumor properties. Researchers synthesized a series of analogues with different alkynyl and aryl groups at the 7-position using palladium-catalyzed cross-coupling reactions. nih.gov The subsequent evaluation of these derivatives against various human cancer cell lines revealed a clear relationship between the nature of the substituent at the 7-position and the resulting cytotoxic activity. nih.gov

The findings indicated that analogues with a 7-alkylacetylene group were particularly potent. nih.gov Among these, the compound with a 7-cyclopropylacetylene moiety was the most active, followed by those with 7-propyl- and 7-butylacetylene groups, demonstrating a distinct SAR trend. nih.gov

Table 1: Cytotoxic Activity (IC₅₀) of 7-Alkynyl Substituted Pyrrolotriazine C-Nucleosides IC₅₀ is the concentration required to inhibit tumor cell viability by 50%. Data extracted from a study on various human cancer cell lines.

| Derivative (Substituent at 7-position) | Cytotoxic Activity Range (IC₅₀ in µM) | Reference |

|---|---|---|

| 7-cyclopropylacetylene | 0.02 - 0.08 | nih.gov |

| 7-propylacetylene | Potent (exact values vary by cell line) | nih.gov |

| 7-butylacetylene | Potent (exact values vary by cell line) | nih.gov |

These examples from related heterocyclic systems highlight that the 7-position of the pterin scaffold is a critical site for chemical modification to achieve desired biological effects. Therefore, the 7-methyl group of this compound represents a key handle for synthetic modification in the rational design of novel bioactive compounds.

Investigation as a Biosynthetic Intermediate or Precursor for other Pteridines

The compound this compound, commonly known in biological literature as 7-methylpterin (B139059), is a key molecule in the metabolism of certain microorganisms, particularly methanogenic bacteria. nih.gov It is not a primary product of a de novo pathway in most organisms but arises as a significant intermediate and degradation product in the biosynthesis of a unique cofactor called methanopterin (B14432417). nih.govnih.gov

The biosynthetic pathway for the pterin core of methanopterin starts with guanosine (B1672433) triphosphate (GTP), similar to the synthesis of other pteridines like folic acid and biopterin. nih.govasm.orgcinz.nz Isotopic labeling studies have been instrumental in elucidating this pathway. Research demonstrated that the 7-methyl group of 7-methylpterin is derived from the methyl group of methionine, while the pterin ring itself originates from GTP. nih.govnih.govasm.org In these experiments, methanogenic bacteria were grown in media containing labeled precursors like [U-methyl-2H]methionine. nih.govasm.org The tetrahydromethanopterin produced by the cells was then isolated and oxidatively cleaved to yield 7-methylpterin, which was analyzed by mass spectrometry to confirm the incorporation of the isotopic labels. nih.gov

7-Methylpterin is specifically known as an oxidative degradation product of the fully reduced cofactor, tetrahydromethanopterin. nih.gov When extracts from methanogenic bacteria are prepared in the presence of air, 7-methylpterin and 7-methyllumizine are readily isolated. nih.gov Conversely, if the extraction is performed under anaerobic conditions, these compounds are absent. nih.gov This demonstrates that they are not present in their oxidized form in the cell but are formed upon exposure of the reduced precursor to oxygen. nih.gov Further air exposure of the anaerobic extracts leads to the formation of additional related compounds. nih.gov

Table 2: Oxidative Degradation Products of Tetrahydromethanopterin Compounds formed upon exposure of cell extracts from methanogenic bacteria to air.

| Compound | Type | Reference |

|---|---|---|

| 7-methylpterin | Pterin | nih.gov |

| 7-methyllumizine | Lumazine | nih.gov |

| 6-acetyl-7-methylpterin | Pterin | nih.gov |

| 7-methylxanthopterin | Pterin | nih.gov |

Therefore, the investigation of 7-methylpterin is crucial for understanding the biosynthesis and degradation of methanopterin, a vital C1-carrier coenzyme in methanogenesis. Its presence serves as a direct indicator of the oxidative breakdown of its parent cofactor. nih.gov

Use as a Chemical Probe in Biological Systems

While not typically employed as an exogenous chemical probe that is intentionally introduced to study a biological system, this compound (7-methylpterin) serves as an endogenous analytical marker. Its detection and quantification provide valuable insights into specific metabolic states and pathways, particularly in methanogenic archaea.

The primary utility of 7-methylpterin as a probe lies in its identity as a specific oxidative degradation product of tetrahydromethanopterin. nih.gov Tetrahydromethanopterin is a highly oxygen-labile coenzyme essential for one-carbon metabolism in methanogens. nih.gov The appearance of 7-methylpterin in bacterial extracts is a direct and reliable indicator that the reduced cofactor has been exposed to oxidative conditions. nih.gov

In biosynthetic studies, 7-methylpterin has been the target analyte used to unravel the origins of the methanopterin structure. nih.gov After feeding methanogenic bacteria with isotopically labeled substrates (like labeled methionine or glycine), researchers specifically isolated and measured the amount of label incorporated into 7-methylpterin via gas chromatography-mass spectrometry. nih.govnih.gov This methodological approach uses 7-methylpterin as a stable, analyzable surrogate that carries the biosynthetic history of its much less stable precursor, tetrahydromethanopterin.

Thus, 7-methylpterin functions as a chemical probe in the following ways:

Indicator of Oxidative State: Its presence signifies the oxidative cleavage of tetrahydromethanopterin, acting as a marker for oxidative stress or sample handling conditions in studies of anaerobic microorganisms. nih.gov

Biosynthetic Pathway Marker: It is a crucial downstream analyte for tracing the metabolic flux from primary metabolites like GTP and methionine into the unique pterin cofactors of methanogens. nih.govasm.org

In this context, 7-methylpterin is not a tool to perturb a system but rather a molecule whose presence and isotopic composition can be read to understand the system's metabolic history and state.

Computational and Theoretical Chemistry Studies of 4 Amino 7 Methylpteridin 6 5h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of 4-Amino-7-methylpteridin-6(5H)-one.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the delocalization of electron density and the nature of bonding within the molecule. researchgate.net This analysis provides a detailed picture of donor-acceptor interactions, which are fundamental to understanding intramolecular and intermolecular forces. researchgate.net

Table 1: Theoretical Spectroscopic Data for a Related Pteridine (B1203161) Derivative

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

Note: Data is illustrative for a pteridine derivative and may not represent this compound exactly. Actual values require specific calculations for the compound of interest.

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation. nih.gov

NMR (Nuclear Magnetic Resonance): Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for assigning experimental spectra and confirming the molecular structure. nih.gov The accuracy of these predictions depends on the level of theory and basis set used in the calculations. nih.gov

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. researchgate.net These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n → π* or π → π*). nih.gov

IR (Infrared): The vibrational frequencies of a molecule can be calculated and compared with experimental FT-IR spectra. nih.gov This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule, confirming its structural integrity. nih.govresearchgate.net

Quantum chemical calculations are pivotal in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is crucial for understanding how this compound might be synthesized or how it participates in biochemical reactions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, accounting for its conformational flexibility and the influence of its environment, such as a solvent. nih.gov These simulations are essential for understanding how this compound might change its shape to interact with biological targets. nih.gov By simulating the molecule in a water box, for example, one can study the effects of solvation on its structure and dynamics. nih.gov Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov

Ligand-Protein Docking and Molecular Recognition Studies (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of ligand-protein interactions. researchgate.netnih.gov For this compound, docking studies can identify potential binding sites on various proteins and predict the binding affinity. mdpi.com The interactions observed in docking simulations, such as hydrogen bonds and hydrophobic interactions, provide insights into the molecular recognition process. ajol.inforesearchgate.net

Table 2: Illustrative Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Example Kinase | -8.5 | LYS76, GLU91, LEU132 |

| Example Dehydrogenase | -7.9 | TYR155, SER198, ILE210 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pteridine Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com For pteridine analogues, QSAR models can be developed to predict the biological activity of new, unsynthesized compounds based on their molecular descriptors. nih.govnih.gov These descriptors can be electronic, steric, or hydrophobic in nature. nih.gov A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. nih.gov

Prediction of Thermodynamic and Kinetic Parameters of Reactions

A comprehensive search of scientific literature and chemical databases was conducted to identify computational and theoretical studies on the thermodynamic and kinetic parameters of reactions involving this compound. This investigation aimed to gather data on predicted reaction energies, activation barriers, and rate constants for chemical transformations of this compound.

Despite a thorough search using various targeted keywords and strategies, no specific computational studies detailing the thermodynamic and kinetic parameters of reactions for this compound were identified. The scientific literature accessed does not currently contain published research that has computationally modeled reactions such as cycloadditions, nucleophilic substitutions, or other transformations and reported the associated thermodynamic and kinetic data for this particular molecule.

While general computational methodologies for predicting such parameters are well-established in theoretical and computational chemistry, their specific application to this compound has not been documented in the available resources. Therefore, no data tables or detailed research findings on the predicted thermodynamic and kinetic parameters of its reactions can be presented at this time. Further research in this area would be necessary to elucidate these properties.

Analytical Methodologies for the Characterization and Quantification of 4 Amino 7 Methylpteridin 6 5h One in Research Samples

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a polar compound like 4-Amino-7-methylpteridin-6(5H)-one, several chromatographic techniques are particularly well-suited.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like pteridines. The development of a robust HPLC method for this compound would involve the careful selection of a stationary phase, mobile phase, and detector.

Method development for pteridines often utilizes reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) columns. For instance, a method for the analysis of various amino acids, which share some polar characteristics with the target compound, employed a phosphate (B84403) buffer and acetonitrile (B52724) gradient on a C18 column with UV detection. nih.gov The separation of pterin (B48896) isomers has been successfully achieved using a LUNA amino column. researchgate.net

Validation of an HPLC method is critical to ensure its reliability. Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). nih.govnist.gov For example, a validated HPLC method for amino acids demonstrated good linearity with correlation coefficients (r²) greater than 0.985, and recoveries in the range of 97-108%. nih.gov

Interactive Data Table: Illustrative HPLC Method Parameters for Pteridine (B1203161) Analysis

| Parameter | Condition | Reference |

| Column | LUNA amino column | researchgate.net |

| Mobile Phase | Gradient elution with aqueous ammonium (B1175870) formate (B1220265) and an organic mobile phase | researchgate.net |

| Detection | UV at 253 nm or Mass Spectrometry | uni-muenchen.de |

| Flow Rate | 1.0 - 1.5 mL/min | uni-muenchen.de |

| Injection Volume | 10 - 20 µL | nih.govuni-muenchen.de |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally unsuitable for polar, non-volatile compounds like this compound in their native form. thermofisher.com To make them amenable to GC analysis, a derivatization step is necessary to increase their volatility and thermal stability. sigmaaldrich.com

Common derivatization techniques for compounds with active hydrogens (such as in amino and hydroxyl groups) include silylation and acylation. miamioh.edu Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. thermofisher.com Another approach is the use of chloroformates, such as ethyl chloroformate, to form volatile derivatives. nih.gov

The development of a GC method would involve optimizing the derivatization reaction conditions and the GC parameters, including the column type (e.g., a 5% phenyl methylpolysiloxane column), temperature program, and detector. thermofisher.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is particularly useful for monitoring the progress of chemical reactions, such as the synthesis of this compound. researchgate.net It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture.

For the separation of polar compounds like pteridines, silica (B1680970) gel or alumina (B75360) plates are commonly used as the stationary phase. The mobile phase is typically a mixture of solvents, and its composition is optimized to achieve good separation of the components. The separated spots can be visualized under UV light, as many pteridines are fluorescent, or by using a suitable staining reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for identification purposes.

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates charged molecules based on their differential migration in an electric field. mu-varna.bg CE offers advantages over HPLC in some applications, including higher separation efficiency and lower sample and reagent consumption. functmaterials.org.ua

CE has been successfully applied to the analysis of pteridine derivatives. A developed CE method for the analysis of ten pterin derivatives utilized a background electrolyte (BGE) of disodium (B8443419) salt of ethylenediaminetetraacetic acid, tris(hydroxymethyl)aminomethane, and boric acid at pH 9.0, with UV detection at 250 nm. nih.gov This method achieved baseline separation of all ten compounds within 22 minutes. nih.gov For enhanced sensitivity, laser-induced fluorescence (LIF) detection can be employed, which is particularly advantageous for detecting the minute amounts of pteridines often found in biological fluids. libretexts.org

Interactive Data Table: Example of a Validated Capillary Electrophoresis Method for Pterin Derivatives

| Parameter | Condition | Reference |

| Capillary | Fused silica | libretexts.org |

| Background Electrolyte | 2 mmol L⁻¹ EDTA, 100 mmol L⁻¹ Tris, 100 mmol L⁻¹ Boric acid, pH 9.0 | nih.gov |

| Applied Voltage | 20 kV | nih.gov |

| Detection | UV at 250 nm or Laser-Induced Fluorescence | nih.govlibretexts.org |

| LOD | 0.04-0.99 µg mL⁻¹ (UV) | nih.gov |

| LOQ | 0.13-3.30 µg mL⁻¹ (UV) | nih.gov |

Spectrophotometric and Fluorometric Quantification in Research Matrices

Spectrophotometric and fluorometric methods are based on the absorption and emission of light by the analyte, respectively. These techniques can be used for the quantification of this compound, particularly if it exhibits characteristic absorption and fluorescence spectra.

UV-Vis spectrophotometry can be used to determine the concentration of a compound in a solution by measuring its absorbance at a specific wavelength, according to the Beer-Lambert law. The UV-Vis spectrum of a synthesized pyran derivative, a related heterocyclic compound, showed an absorption maximum at 343.94 nm in DMSO. materialsciencejournal.org The ionization constants of pteridine and its amino derivatives have been determined spectrophotometrically by measuring their UV spectra at different pH values.

Fluorometry is a highly sensitive technique that measures the fluorescence emission of a compound after excitation with light of a specific wavelength. Many pteridine derivatives are naturally fluorescent, which makes fluorometry an attractive method for their quantification. researchgate.net The fluorescence properties, including the excitation and emission maxima and the quantum yield, are important parameters for developing a fluorometric assay. For instance, the fluorescent amino acid 4-cyanotryptophan (B8074655) exhibits a high fluorescence quantum yield, making it a sensitive probe. functmaterials.org.ua The spectral properties of fluorescent compounds can be influenced by the solvent polarity and the local environment. nih.gov

Mass Spectrometry-Based Detection Strategies (LC-MS, GC-MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides high selectivity and sensitivity for the detection and quantification of compounds in complex matrices.

LC-MS/MS is particularly well-suited for the analysis of polar compounds like this compound. researchgate.netnih.gov In an LC-MS/MS method, the compound is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting molecular ion is then fragmented in the mass spectrometer, and specific fragment ions are monitored for quantification (Selected Reaction Monitoring or SRM). This technique has been used to develop sensitive and specific methods for the quantification of various pterins in biological fluids. nih.gov A developed LC-MS/MS method for pterin analysis in cerebrospinal fluid had a linear working range of 3 to 200 nmol/L with an analytical imprecision of less than 14.4%. nih.gov

GC-MS analysis of this compound would require prior derivatization to increase its volatility, as discussed in section 7.1.2. The resulting derivatives can then be analyzed by GC-MS. The mass spectrum of the derivatized compound will show a characteristic fragmentation pattern that can be used for its identification and quantification. The fragmentation of protonated amino acids in the gas phase has been studied in detail, providing insights into the fragmentation pathways of related compounds. nih.govnih.gov

Interactive Data Table: Illustrative Mass Spectrometry Parameters for Pteridine Analysis

| Parameter | Condition | Reference |

| Ionization Source | Electrospray Ionization (ESI) | nih.gov |

| Analysis Mode | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Scan Type | Selected Reaction Monitoring (SRM) | nih.gov |

| Linear Range | 3 - 200 nmol/L (for some pterins) | nih.gov |

| Imprecision | < 15% | nih.gov |

Emerging Research Areas and Future Directions for 4 Amino 7 Methylpteridin 6 5h One

Development of Novel Research Tools and Probes

The unique structure of pteridine (B1203161) derivatives like 4-Amino-7-methylpteridin-6(5H)-one makes them valuable candidates for the development of novel research tools and probes. Their inherent fluorescence properties are a key feature being exploited in this area. rsc.org For instance, the development of fluorescent probes is crucial for visualizing and understanding complex biological processes at the molecular level.

Researchers are exploring the modification of the pteridine core to create probes with specific targeting capabilities and enhanced photophysical properties. These tools could be instrumental in studying enzyme kinetics, protein-ligand interactions, and cellular imaging. nih.govnih.gov The ability to selectively excite these probes outside the absorption range of proteins and nucleic acids minimizes background interference, leading to clearer and more informative results. nih.gov

Applications as Synthetic Intermediates for Complex Organic Molecules

The pteridine scaffold is a key building block in the synthesis of a wide array of complex organic molecules with significant biological activity. numberanalytics.comresearchgate.net this compound can serve as a crucial starting material or intermediate in the multi-step synthesis of more elaborate compounds. smolecule.com The reactivity of the pyrimidine (B1678525) and pyrazine (B50134) rings allows for various chemical modifications, enabling the construction of diverse molecular architectures. nih.gov

The synthesis of pteridine derivatives can be challenging due to the complexity of the bicyclic system. numberanalytics.com However, various synthetic methodologies have been developed to address these challenges, including condensation, cyclization, and ring-closure reactions. numberanalytics.com These methods provide pathways to functionalize the pteridine core, leading to the creation of novel compounds with potential therapeutic applications. For example, pteridine derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. numberanalytics.comijfmr.comijrpr.com

Advanced Materials Science Applications

The field of materials science is increasingly looking towards organic molecules with unique electronic and self-assembling properties, and pteridine derivatives are emerging as promising candidates. rsc.org Their π-conjugated systems can give rise to interesting optical and electronic behaviors.

Research has shown that certain pteridine derivatives can act as low-molecular-weight organogelators, forming gels in various organic solvents. rsc.org This self-assembly behavior is driven by non-covalent interactions and can lead to the formation of novel soft materials with potential applications in areas such as sensing and drug delivery. Furthermore, some pteridine derivatives exhibit piezofluorochromism, where their fluorescence emission changes in response to mechanical force. rsc.org This property could be harnessed for the development of advanced sensors and smart materials.

Bio-imaging and Sensing Applications

The intrinsic fluorescence of many pteridine derivatives, including the potential of this compound, makes them highly suitable for bio-imaging and sensing applications. nih.govresearchgate.net These molecules can be used to visualize specific cellular components or to detect the presence of certain analytes.

The emission properties of pterins can be utilized in fluorescence diagnostics. nih.govresearchgate.net For example, fluorescent pteridine-based probes can be designed to bind to specific biological targets, such as enzymes or receptors, allowing for their visualization and quantification within cells or tissues. nih.gov The sensitivity of their fluorescence to the local environment, such as polarity, can provide valuable information about the target's surroundings. nih.govfunctmaterials.org.ua Moreover, the development of pterin-based sensors for metal ions and other small molecules is an active area of research.

Challenges and Opportunities in Pteridine Chemistry Research

Despite the significant potential of pteridine chemistry, several challenges remain. The synthesis of complex pteridine derivatives can be intricate and require specialized techniques. numberanalytics.com Optimizing the pharmacokinetic properties and minimizing potential toxicity are crucial considerations for the development of any therapeutic agent based on the pteridine scaffold. numberanalytics.com

However, these challenges also present numerous opportunities for innovation. The development of more efficient and regioselective synthetic methods is a key area of focus. nih.gov A deeper understanding of the structure-activity relationships of pteridine derivatives will enable the design of more potent and selective compounds. researchgate.net Continued exploration of the unique photophysical properties of pteridines will undoubtedly lead to the creation of novel probes and materials with advanced functionalities. rsc.orgnih.gov The vast chemical space offered by the pteridine scaffold ensures that this class of compounds will remain a fertile ground for discovery in the years to come. nih.govontosight.ai

Q & A

Basic: What synthetic methodologies are recommended for 4-Amino-7-methylpteridin-6(5H)-one, and how can reaction conditions be optimized?

Answer:

Synthesis of pteridinone derivatives typically involves multi-step routes starting with condensation reactions between substituted pyrimidines and ketones or aldehydes. For example:

- Step 1: Formation of the pteridine core via cyclization under acidic or basic conditions.

- Step 2: Introduction of the methyl group at position 7 using alkylation or Friedel-Crafts-type reactions.

- Step 3: Amination at position 4 via nucleophilic substitution or catalytic hydrogenation.

Optimization strategies include:

- Microwave-assisted synthesis to enhance reaction rates and yields (observed in similar heterocyclic systems) .

- Use of inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .

- Purification: Employ column chromatography or recrystallization with solvents like ethanol/water mixtures to isolate high-purity product .

Basic: Which spectroscopic techniques are most effective for structural elucidation of this compound?

Answer:

A combination of techniques is critical:

- 1H and 13C NMR: To confirm substituent positions and hydrogen bonding patterns (e.g., NH2 and methyl group signals) .

- 2D NMR (COSY, HSQC): Resolves connectivity ambiguities, particularly in crowded aromatic regions .

- Mass Spectrometry (HRMS): Validates molecular formula and detects fragmentation patterns indicative of the pteridinone core .

- IR Spectroscopy: Identifies functional groups like carbonyl (C=O) and amine (NH2) stretches .

Advanced: How can researchers address contradictions between computational predictions and experimental reactivity data for this compound?

Answer:

Discrepancies often arise from incomplete modeling of solvent effects or tautomeric states. Methodological solutions include:

- Validate computational models using experimental data (e.g., X-ray crystallography for tautomer confirmation) .

- Solvent-adjusted DFT calculations to account for polar protic/aprotic environments .

- Kinetic studies (e.g., variable-temperature NMR) to probe reaction intermediates not predicted in silico .

Advanced: What strategies are effective for studying interactions between this compound and biological targets?

Answer:

- Radiolabeled binding assays: Use tritium- or carbon-14-labeled derivatives to quantify target affinity .

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics for enzymes or receptors .

- Molecular docking simulations: Prioritize targets by docking into known active sites (e.g., folate-related enzymes due to structural analogy) .

- Cellular assays: Assess bioactivity in in vitro models (e.g., antimicrobial or anticancer screens) .

Basic: What parameters are critical for ensuring purity during synthesis and storage?

Answer:

- Reaction monitoring: Use TLC or HPLC to track intermediate formation and byproducts .

- Stability testing: Store the compound in amber vials at -20°C under desiccation to prevent hydrolysis of the pteridinone ring .

- Purity criteria: ≥95% purity via HPLC (C18 column, methanol/water gradient) with UV detection at 260 nm .

Advanced: How can discrepancies in biological assay results across studies be systematically addressed?

Answer:

- Standardize assay conditions: Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize variability .

- Stability profiling: Use LC-MS to confirm compound integrity during assays .

- Positive controls: Include reference inhibitors (e.g., methotrexate for dihydrofolate reductase inhibition studies) to calibrate activity .

Basic: What are the key physicochemical properties influencing experimental design?

Answer:

- Solubility: Test in buffers (pH 1–10) and organic solvents (DMF, DMSO) for formulation .

- LogP: Determine via shake-flask method or HPLC retention time to predict membrane permeability .

- pKa: Use potentiometric titration to assess ionization states affecting reactivity .

Advanced: What mechanistic insights can be gained from studying degradation pathways of this compound?

Answer:

- Forced degradation studies: Expose to heat, light, and hydrolytic conditions (acid/base) to identify labile sites .

- LC-MS/MS analysis: Characterize degradation products (e.g., ring-opened aldehydes or demethylated derivatives) .

- Stabilization strategies: Add antioxidants (e.g., BHT) or lyophilize for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |